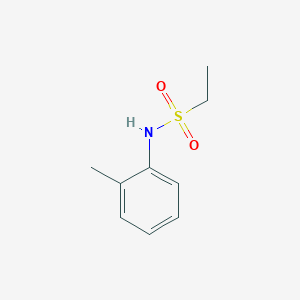
N-(2-methylphenyl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methylphenyl)ethanesulfonamide, also known as MESNA, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-containing compound that has the ability to protect cells from oxidative damage and to detoxify harmful compounds.
Mecanismo De Acción
N-(2-methylphenyl)ethanesulfonamide acts as a sulfhydryl-containing compound that can donate electrons to reduce reactive oxygen species (ROS) and other harmful compounds. It can also bind to toxic metabolites and prevent them from damaging cells. Additionally, it can enhance the activity of antioxidant enzymes such as glutathione peroxidase and catalase.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can protect cells from oxidative damage, reduce inflammation, and improve mitochondrial function. It has also been shown to have neuroprotective effects and to improve liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methylphenyl)ethanesulfonamide has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive and readily available. However, it has some limitations. It can interact with other compounds in the experimental system, which can affect the results. It can also have variable effects depending on the cell type or tissue being studied.
Direcciones Futuras
There are several future directions for the use of N-(2-methylphenyl)ethanesulfonamide in scientific research. It could be used in the development of new therapies for cancer, neurodegenerative diseases, and liver diseases. It could also be used in the synthesis of nanoparticles with specific properties. Additionally, further studies could be conducted to investigate the mechanisms of action of this compound and to identify its potential side effects.
Conclusion:
This compound is a sulfhydryl-containing compound that has been widely used in scientific research due to its ability to protect cells from oxidative damage and to detoxify harmful compounds. It has several advantages for lab experiments, but also has some limitations. There are several future directions for its use in scientific research, including the development of new therapies and the investigation of its mechanisms of action.
Métodos De Síntesis
The synthesis of N-(2-methylphenyl)ethanesulfonamide can be achieved by the reaction of 2-methylphenylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that is soluble in water and ethanol.
Aplicaciones Científicas De Investigación
N-(2-methylphenyl)ethanesulfonamide has been extensively used in scientific research due to its ability to protect cells from oxidative damage and to detoxify harmful compounds. It has been used in studies related to cancer, neurodegenerative diseases, and liver diseases. It has also been used as a reducing agent in the synthesis of nanoparticles.
Propiedades
| 57616-26-9 | |
Fórmula molecular |
C9H13NO2S |
Peso molecular |
199.27 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H13NO2S/c1-3-13(11,12)10-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3 |
Clave InChI |
CTMSXFKIGWNXAC-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NC1=CC=CC=C1C |
SMILES canónico |
CCS(=O)(=O)NC1=CC=CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



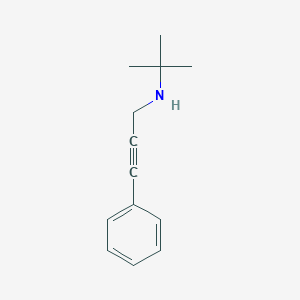
![2-[(3-Ethoxybenzyl)amino]ethanol](/img/structure/B183788.png)


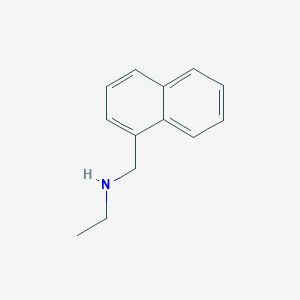
![2-[(3-Pyridinylmethyl)amino]-1-butanol](/img/structure/B183800.png)
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanamine](/img/structure/B183802.png)
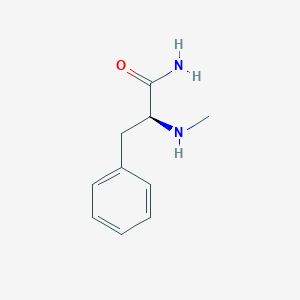
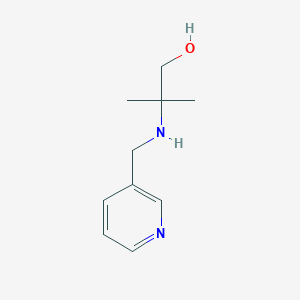
![4-[(4-Chlorobenzyl)amino]benzoic acid](/img/structure/B183805.png)
![4-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B183806.png)
![2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine](/img/structure/B183809.png)

